4-Ethynylaniline is a chemical compound with the formula C₈H₇N. It is a terminal alkyne, meaning it has a carbon-carbon triple bond at the end of the molecule. The synthesis of 4-ethynylaniline using 2-methyl-3-butyn-2-ol (MEBYNOL) has been reported in scientific literature []. This method offers an efficient way to obtain this valuable building block for further research.
One area of research involving 4-ethynylaniline focuses on its use in the synthesis of polymers. Transition metal catalysts can be employed to polymerize 4-ethynylaniline, leading to the formation of poly(4-ethynylaniline) []. These polymers possess unique properties due to the presence of the alkyne functionality and are being investigated for various potential applications.
Research efforts have explored the impact of surface functionalization with 4-ethynylaniline on the thermal behavior of materials like multi-walled carbon nanotubes (MWNTs) and graphene []. This involves attaching molecules of 4-ethynylaniline to the surface of these materials, potentially influencing their thermal stability and other properties. This research holds promise for developing advanced materials with tailored characteristics.
4-Ethynylaniline serves as a valuable building block in organic synthesis. It has been used as an alkyne component in the synthesis of indoles from nitroarenes, employing a palladium-phenanthroline catalyst []. Indoles are important heterocyclic compounds found in various natural products and pharmaceuticals, and this research contributes to exploring new and efficient synthetic routes.
Beyond the areas mentioned above, 4-ethynylaniline finds use in the synthesis of other diverse molecules, including N-methyliminodiethyl 4-(4-ethynylphenyliminomethyl)benzeneboronate [] and HC2-NDI (NDI = 1,4,5,8-naphthalenediimide) acetylene ligand []. These applications showcase the versatility of 4-ethynylaniline as a valuable building block in various research endeavors.
4-Ethynylaniline, also known as p-ethynylaniline, is an organic compound with the molecular formula C₈H₇N. It features a terminal alkyne functional group (ethynyl) attached to an aniline moiety, making it a member of the aromatic amines family. This compound is characterized by its distinctive structure, which includes a phenyl ring bonded to an ethynyl group and an amino group at the para position. Its chemical structure can be represented as follows:
textH |C≡C - C6H4 - NH2
4-Ethynylaniline is notable for its applications in organic synthesis, particularly as an intermediate in the production of various chemical compounds.
Limited information exists on the specific hazards of 4-Ethynylaniline. However, as a general guideline for aromatic amines, it is recommended to handle it with care due to potential skin irritation, eye irritation, and respiratory tract irritation []. Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with this compound.
The biological activity of 4-ethynylaniline has been explored in various contexts:
Several synthesis methods for 4-ethynylaniline have been reported:
Several compounds share structural similarities with 4-ethynylaniline. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Aniline | C₆H₅NH₂ | Basic aromatic amine without alkyne group. |
Phenylacetylene | C₈H₈ | Contains only alkyne functionality; lacks amino group. |
4-Aminobenzonitrile | C₈H₈N₂ | Contains a nitrile group instead of an ethynyl group. |
Uniqueness of 4-Ethynylaniline: The presence of both the ethynyl and amino groups distinguishes 4-ethynylaniline from other similar compounds, allowing for unique reactivity patterns and applications in organic synthesis.
Irritant